Methyl 4-hydroxypyrrolidine-3-carboxylate
Description
Methyl 4-hydroxypyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a hydroxyl group at the 4-position and a methyl ester at the 3-position of the five-membered ring. Pyrrolidine derivatives are widely studied due to their conformational flexibility and applications in pharmaceuticals, agrochemicals, and materials science. The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents, while the ester group contributes to reactivity in synthetic pathways.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 4-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)4-2-7-3-5(4)8/h4-5,7-8H,2-3H2,1H3 |
InChI Key |
HBMQZGBGMKXGBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxypyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyproline with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-oxopyrrolidine-3-carboxylate.
Reduction: Formation of 4-hydroxypyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 4-hydroxypyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of methyl 4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives
1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
- Structure : Differs by replacing the 4-hydroxyl group with a 5-oxo group and substituting the ester with a carboxylic acid.
- Key Properties :
General Pyrrolidine Conformational Analysis
- Ring Puckering : The hydroxyl group in Methyl 4-hydroxypyrrolidine-3-carboxylate likely influences ring conformation. Cremer and Pople’s puckering coordinates (e.g., amplitude and phase angles) suggest substituent position affects pseudorotation barriers and stability .
- Reactivity : The ester group may undergo hydrolysis or transesterification, while the hydroxyl group could participate in oxidation or glycosylation reactions.
Methyl Ester Derivatives
Sandaracopimaric Acid Methyl Ester
- Structure : A diterpene-derived methyl ester with a fused bicyclic framework.
- Key Properties: High hydrophobicity due to the bulky hydrocarbon skeleton.
Methyl Salicylate
Data Tables: Structural and Functional Comparisons
Table 1. Functional Group and Substituent Analysis
Table 2. Inferred Physicochemical Properties
| Compound Name | Boiling Point (°C, estimated) | Solubility (Polar Solvents) | Reactivity Notes |
|---|---|---|---|
| This compound | 180–220 | High | Hydrolysis-prone ester; oxidizable hydroxyl |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | >250 (decomposes) | Moderate | Acid-catalyzed decarboxylation |
| Methyl salicylate | 222 | Moderate | Photodegradable; ester hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

